The Mechanism of Action of ALV2: A Technical Guide
The Mechanism of Action of ALV2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALV2 is a potent and selective molecular glue degrader that targets the zinc-finger transcription factor Helios (IKZF2) for proteasomal degradation. By hijacking the E3 ubiquitin ligase Cereblon (CRBN), ALV2 induces the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of Helios. This technical guide provides an in-depth overview of the mechanism of action of ALV2, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key molecular processes.
Core Mechanism of Action
ALV2 functions as a molecular glue, a type of small molecule that induces proximity between two proteins that do not normally interact. In this case, ALV2 facilitates the interaction between the substrate receptor CRBN, a component of the CUL4-DDB1-RBX1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex, and the neosubstrate Helios.[1]
The key steps in the mechanism of action of ALV2 are as follows:
-
Binding to CRBN: ALV2 first binds to a specific pocket on the CRBN protein.[1]
-
Ternary Complex Formation: The binding of ALV2 to CRBN creates a novel protein surface that is recognized by Helios. This leads to the formation of a stable ternary complex consisting of ALV2, CRBN, and Helios.[1]
-
Ubiquitination of Helios: Once Helios is brought into proximity with the CRL4CRBN E3 ligase complex, it is polyubiquitinated.
-
Proteasomal Degradation: The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which recognizes and degrades the Helios protein.[1]
The selective degradation of Helios by ALV2 has been demonstrated in various cell types, including Jurkat cells.[1]
Quantitative Data
The following table summarizes the available quantitative data for ALV2.
| Parameter | Value | Assay | Source |
| CRBN Binding IC50 | 0.57 µM | TR-FRET | [1] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the mechanism of action of ALV2 are provided below.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assays
TR-FRET assays were employed to quantitatively measure the binding of ALV2 to CRBN and the formation of the CRBN-Helios ternary complex.[1]
1. CRBN Binding Assay:
-
Objective: To determine the binding affinity (IC50) of ALV2 to CRBN.
-
Principle: This is a competitive binding assay where ALV2 competes with a fluorescently labeled tracer (BODIPY-lenalidomide) for binding to biotinylated CRBN. The binding of the tracer to terbium-coupled streptavidin (which binds to the biotinylated CRBN) brings the terbium donor and BODIPY acceptor into close proximity, resulting in a high TR-FRET signal. Unlabeled ALV2 displaces the tracer, leading to a decrease in the TR-FRET signal.
-
Materials:
-
384-well microplate
-
D300e Digital Dispenser
-
100 nM biotinylated StrepII-Avi-CRBN-His6DDB1ΔB
-
10 nM BODIPY-lenalidomide tracer
-
2 nM terbium-coupled streptavidin
-
Assay buffer: 50 mM Tris pH 7.5, 200 mM NaCl, 1 mM TCEP, and 0.1% Pluronic F-68
-
ALV2 compound
-
-
Procedure:
-
Dispense ALV2 into the 384-well microplate using the D300e Digital Dispenser, normalized to 1% DMSO.
-
Prepare an assay mix containing 100 nM biotinylated CRBN, 10 nM BODIPY-lenalidomide tracer, and 2 nM terbium-coupled streptavidin in the assay buffer.
-
Add the assay mix to the wells containing ALV2.
-
Incubate the reactions for 15 minutes at room temperature.
-
Measure TR-FRET on a PHERAstar FS microplate reader. Excite terbium fluorescence at 337 nm and record emission at 490 nm (terbium) and 520 nm (BODIPY) with a 70 µs delay over 600 µs.
-
Calculate the TR-FRET signal as the 520/490 nm ratio.
-
Determine IC50 values using a nonlinear fit variable slope model in GraphPad Prism.[1]
-
2. CRBN-Helios Dimerization Assay:
-
Objective: To confirm that ALV2 induces the formation of a ternary complex between CRBN and Helios.
-
Principle: This assay measures the proximity between CRBN and Helios induced by ALV2. CRBN is labeled with a TR-FRET donor (e.g., terbium) and Helios is labeled with an acceptor (e.g., BODIPY). In the presence of ALV2, the formation of the ternary complex brings the donor and acceptor into close proximity, resulting in a high TR-FRET signal.
-
Materials:
-
DDB1ΔB-CRBNSPYCATCHER-BODIPY
-
Terbium-Streptavidin
-
Biotinylated IKZF2 (Helios)
-
ALV2, lenalidomide (B1683929) (negative control), CC-885 (positive control)
-
-
Procedure:
-
Titrate the compounds (ALV2, lenalidomide, CC-885) into a reaction mixture containing DDB1ΔB-CRBNSPYCATCHER-BODIPY, Terbium-Streptavidin, and biotinylated IKZF2.
-
Incubate the reactions for 15 minutes at room temperature.
-
Measure TR-FRET as described in the CRBN binding assay.
-
The TR-FRET signal is calculated as the 520/490 nm ratio.[1]
-
Quantitative Mass Spectrometry-Based Proteomics
-
Objective: To assess the global selectivity of ALV2 by quantifying changes in the cellular proteome upon treatment.
-
Principle: This method uses mass spectrometry to identify and quantify thousands of proteins in a cell lysate. By comparing the proteomes of cells treated with ALV2 versus a vehicle control, proteins that are selectively degraded by ALV2 can be identified.
-
Procedure:
-
Treat Jurkat cells with 1 µM of ALV2 for 4 hours.
-
Lyse the cells and digest the proteins into peptides.
-
Analyze the peptide mixtures using multiplexed mass spectrometry.
-
Quantify approximately 7,900 proteins.
-
Assess significant changes in protein levels using a moderated t-test.[1]
-
HiBiT-Based Helios Degradation Assay (General Protocol)
While a specific protocol for ALV2 is not detailed in the cited literature, a general methodology for assessing Helios degradation using the HiBiT system is as follows. This method relies on a cell line where the endogenous Helios (IKZF2) gene is tagged with the small, 11-amino-acid HiBiT peptide. The HiBiT peptide can combine with the LgBiT protein to form a functional NanoLuc luciferase, and the resulting luminescence is proportional to the amount of HiBiT-tagged Helios.
-
Objective: To measure the degradation of Helios in live cells in response to ALV2 treatment.
-
Materials:
-
Jurkat (or other suitable cell line) with endogenous IKZF2 tagged with HiBiT.
-
LgBiT protein or a cell line co-expressing LgBiT.
-
Nano-Glo® Live Cell Assay System.
-
ALV2 compound.
-
-
Procedure:
-
Plate the HiBiT-IKZF2 expressing cells in a multi-well plate.
-
Add the Nano-Glo® Live Cell substrate and LgBiT protein (if not co-expressed) to the cells.
-
Treat the cells with a dilution series of ALV2.
-
Measure luminescence at various time points using a luminometer.
-
A decrease in luminescence indicates the degradation of HiBiT-Helios.
-
Calculate degradation parameters such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Visualizations
Signaling Pathway of ALV2
Caption: Mechanism of action of ALV2 as a Helios molecular glue degrader.
Experimental Workflow for Assessing Helios Degradation
Caption: Experimental workflows for assessing Helios degradation by ALV2.
